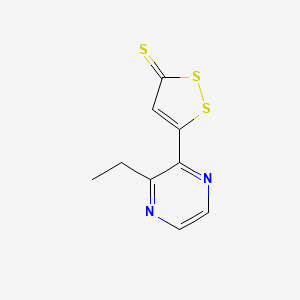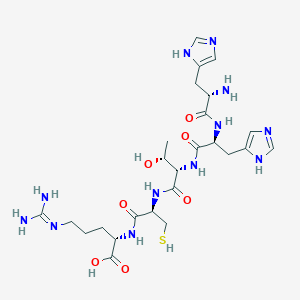
1,3-Propanedione, 1,3-bis(3-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is an organic compound with the molecular formula C15H10F2O2 It is a derivative of 1,3-propanedione, where two hydrogen atoms are replaced by 3-fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3-fluorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- often involves large-scale Claisen condensation reactions. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its fluorine atoms enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 1,3-Propanedione, 1,3-bis(4-fluorophenyl)-
- 1,3-Propanedione, 1,3-bis(2-fluorophenyl)-
- 1,3-Propanedione, 1,3-bis(4-chlorophenyl)-
- 1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Uniqueness
1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is unique due to the position of the fluorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. The 3-fluorophenyl groups provide distinct steric and electronic effects compared to other halogenated derivatives, making it a compound of interest for various applications.
特性
CAS番号 |
918404-34-9 |
|---|---|
分子式 |
C15H10F2O2 |
分子量 |
260.23 g/mol |
IUPAC名 |
1,3-bis(3-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |
InChIキー |
ZFHMYLMTDYINKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)

-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)



![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)

![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)

